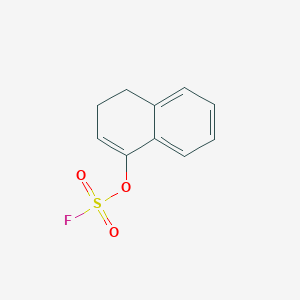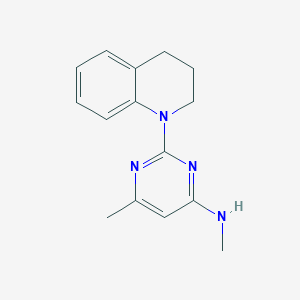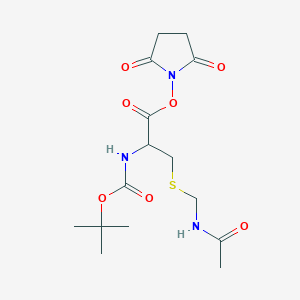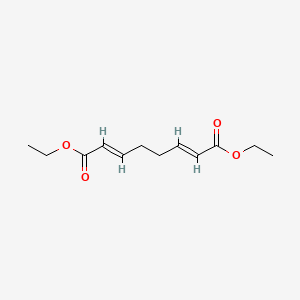
3,4-Dihydronaphthalen-1-yl sulfurofluoridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydronaphthalen-1-yl sulfurofluoridate, also known as fluorosulfuric acid, 3,4-dihydro-1-naphthalenyl ester, is a chemical compound with the molecular formula C10H9FO3S and a molecular weight of 228.24 g/mol . This compound is characterized by the presence of a dihydronaphthalene ring system and a sulfurofluoridate group, making it a unique and interesting subject for chemical research.
Preparation Methods
The synthesis of 3,4-Dihydronaphthalen-1-yl sulfurofluoridate involves several steps. One common method is the reaction of 3,4-dihydronaphthalen-1-ol with fluorosulfuric acid. The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent decomposition . The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
3,4-Dihydronaphthalen-1-yl sulfurofluoridate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthalene derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: The sulfurofluoridate group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4-Dihydronaphthalen-1-yl sulfurofluoridate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research has explored its use in developing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dihydronaphthalen-1-yl sulfurofluoridate involves its interaction with various molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity. The specific pathways involved depend on the particular application and the structure of the derivatives used .
Comparison with Similar Compounds
3,4-Dihydronaphthalen-1-yl sulfurofluoridate can be compared with other similar compounds such as:
- 3,4-Dihydronaphthalen-1-yl acetate
- 3,4-Dihydronaphthalen-1-yl chloride
- 3,4-Dihydronaphthalen-1-yl bromide
These compounds share the dihydronaphthalene ring system but differ in their functional groups, leading to variations in their chemical reactivity and applications . The presence of the sulfurofluoridate group in this compound makes it unique, particularly in its ability to undergo specific substitution reactions.
Properties
Molecular Formula |
C10H9FO3S |
|---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
4-fluorosulfonyloxy-1,2-dihydronaphthalene |
InChI |
InChI=1S/C10H9FO3S/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6-7H,3,5H2 |
InChI Key |
FAPMCGXLLHPIEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(=C1)OS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,4S,7R,17S)-7-hydroxy-3',6,7-trimethylspiro[2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-4,2'-oxirane]-3,8-dione](/img/structure/B14803737.png)


![2H-1,4-Diazepin-2-one, 6-[(3-fluorophenyl)methoxy]-4-(2-furanylcarbonyl)hexahydro-1-[(3-methylphenyl)methyl]-](/img/structure/B14803748.png)
![N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]benzamide](/img/structure/B14803750.png)




![(2E)-N-[(4-chloro-3-nitrophenyl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14803780.png)
![3-{[(E)-(2,3-dihydroxyphenyl)methylidene]amino}benzamide](/img/structure/B14803784.png)
![4-{(E)-[(4-chlorophenyl)imino]methyl}benzene-1,2-diol](/img/structure/B14803795.png)
![4,5-dimethyl-2-({[(2E)-3-(thiophen-2-yl)prop-2-enoyl]carbamothioyl}amino)thiophene-3-carboxamide](/img/structure/B14803799.png)
